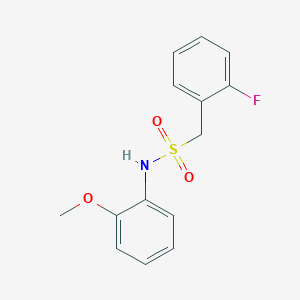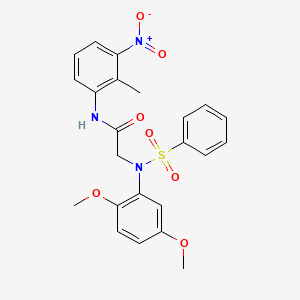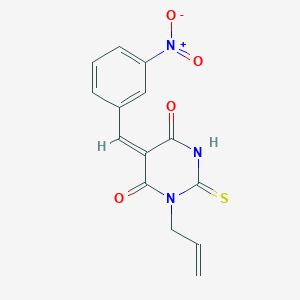![molecular formula C20H17N3OS B4849097 N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4849097.png)
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide
Vue d'ensemble
Description
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as TAK-659, belongs to the class of kinase inhibitors and has been studied extensively for its ability to target specific signaling pathways in cells. In
Applications De Recherche Scientifique
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit several kinases, including BTK, FLT3, and AKT, which are involved in various signaling pathways in cells. This compound has been investigated for its potential use in treating cancer, autoimmune diseases, and inflammatory disorders. In addition, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been studied for its ability to enhance the efficacy of other drugs in combination therapy.
Mécanisme D'action
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide exerts its effects by inhibiting specific kinases involved in various signaling pathways in cells. By inhibiting these kinases, this compound can block the downstream signaling events that lead to cell proliferation, survival, and migration. Furthermore, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer.
Biochemical and Physiological Effects
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell death, inhibit cell proliferation, and suppress tumor growth. In addition, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has been shown to modulate the immune system, which may be beneficial in treating autoimmune diseases and inflammatory disorders. This compound has also been shown to enhance the efficacy of other drugs in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide in lab experiments is its specificity for certain kinases. This allows researchers to target specific signaling pathways in cells and study their effects. Furthermore, this compound has been optimized for use in scientific research, with improved yield and purity. However, one limitation of using N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide. One area of interest is its potential use in combination therapy with other drugs. By enhancing the efficacy of other drugs, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide may improve treatment outcomes for various diseases. Another area of interest is the development of more specific kinase inhibitors based on the structure of N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide. By targeting specific kinases, these compounds may have improved efficacy and fewer side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide and its potential applications in treating various diseases.
Conclusion
N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit specific kinases involved in various signaling pathways in cells, which may be beneficial in treating cancer, autoimmune diseases, and inflammatory disorders. While there are limitations to its use in lab experiments, N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide has several advantages, including its specificity for certain kinases. Future research on this compound may lead to improved treatment options for various diseases.
Propriétés
IUPAC Name |
N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-3-14-4-6-15(7-5-14)18-13(2)25-20(17(18)12-21)23-19(24)16-8-10-22-11-9-16/h4-11H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJHUMVVALBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B4849014.png)

![3-{[(3,5-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4849019.png)
![5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4849026.png)
![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4849035.png)
![ethyl 4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4849040.png)

amine dihydrochloride](/img/structure/B4849050.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4849069.png)


![2-chloro-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4849090.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849102.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4849114.png)